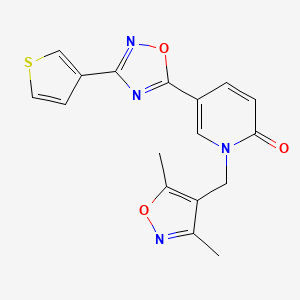
N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H24N2O6S and its molecular weight is 492.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Research
Compounds with similar structural features, such as those containing quinoline moieties and substituted phenyl groups, are often explored for their antioxidant properties. Research in this area focuses on understanding how these compounds can scavenge free radicals, protect against oxidative stress, and potentially mitigate the damage in cellular models related to various diseases, including neurodegenerative disorders and cancer. For instance, studies on antioxidant activity assays such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests provide insights into how these compounds can contribute to antioxidant defenses (I. Munteanu & C. Apetrei, 2021).
Anti-inflammatory and Anticancer Agents
Isoquinoline alkaloids, which share a structural resemblance with the given compound, have shown various pharmacological activities, including antimicrobial, antibacterial, antitumor, and anti-inflammatory effects. Research in this domain explores the structure-activity relationships (SAR) of these compounds, aiming to discover new therapeutic agents for treating cancer and inflammatory diseases. The exploration of isoquinoline N-oxides alkaloids underlines the potential of structurally related compounds in drug discovery (V. Dembitsky et al., 2015).
Environmental and Chemical Toxicology
Understanding the environmental fate, toxicity, and removal strategies of chemical compounds, including pharmaceuticals and industrial pollutants, is crucial. Research in this area might explore the degradation pathways, environmental persistence, and potential toxicity of compounds with similar structures to "N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide." This knowledge is essential for assessing environmental risks and developing technologies for removing harmful compounds from water and soil (Hoang Nhat Phong Vo et al., 2019).
Enzymatic and Redox Reactions
The study of redox mediators and enzymatic processes in the degradation or transformation of organic pollutants presents another potential area of application. Compounds with specific functional groups could act as substrates or inhibitors in enzymatic reactions, contributing to the understanding of bioremediation processes and the development of novel enzymatic treatments for pollutant removal (Maroof Husain & Q. Husain, 2007).
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-8-10-21(11-9-17)35(31,32)24-15-28(23-7-5-4-6-22(23)26(24)30)16-25(29)27-18-12-19(33-2)14-20(13-18)34-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDHHDDVRFNJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cinnamyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2678560.png)
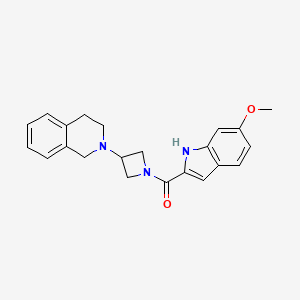
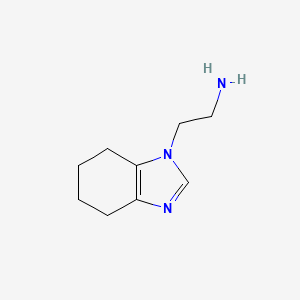
![Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2678565.png)

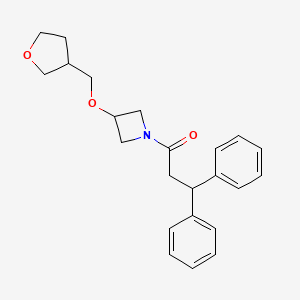
![7-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2678569.png)

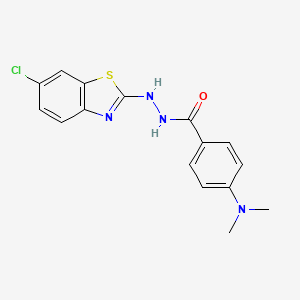
![2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide](/img/structure/B2678573.png)
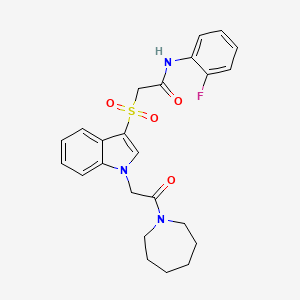
![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2678576.png)
